molecular formula C19H17F3N4O B2362948 2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415469-55-3

2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2362948
CAS No.: 2415469-55-3
M. Wt: 374.367
InChI Key: VIUWDNAEHXWKJB-UHFFFAOYSA-N
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Description

2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H17F3N4O and its molecular weight is 374.367. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

A study by Abd El-Salam et al. (2009) synthesized a series of compounds similar to the requested chemical and evaluated their anti-inflammatory activity. These compounds showed significant activity as prostaglandin inhibitors, making them potential leads for anti-inflammatory drugs.

Heterocyclic Compound Synthesis

Research by Dyachenko et al. (2015) focused on the synthesis of substituted tetrahydroquinoline-3-carbonitriles, highlighting the chemical's role in forming complex heterocyclic structures, potentially useful in various pharmaceutical applications.

Antimicrobial Activity

The synthesis of diamino derivatives of pyrano-[3,4-c]pyridines and tetrahydroisoquinolines, which include structures similar to the chemical , was explored by Paronikyan et al. (2018). These compounds were tested for antimicrobial activity, indicating potential applications in combating microbial infections.

Synthesis of Diverse Derivatives

A study by Goswami et al. (2022) reports the synthesis of various hexahydroquinoline-3-carbonitrile derivatives. These derivatives were screened for antibacterial and antifungal activity, demonstrating the compound's versatility in creating diverse bioactive molecules.

Formation of Heterotetracyclic Compounds

Research by Ojea et al. (1993) demonstrated the use of similar compounds in forming new heterotetracyclic structures, which can have significant implications in medicinal chemistry.

Non-Cyanide Synthesis

Kopchuk et al. (2017) Kopchuk et al. (2017) explored a non-cyanide method for synthesizing 3-cyanoisoquinolines, indicating the compound's utility in developing safer chemical synthesis methods.

Antifungal Properties

A study by Gholap et al. (2007) synthesized analogues of tetrahydroquinoline-3-carbonitrile, testing them for antifungal properties. This research adds to the understanding of the compound's potential in developing antifungal agents.

Antioxidant Activity

Research on the antioxidant activity of novel heterocyclic compounds derived from tetrahydropyrimidine, as reported by Salem et al. (2015), showcases another potential application of similar compounds in combating oxidative stress.

Potent Inhibition of Xanthine Oxidoreductase

Matsumoto et al. (2011) Matsumoto et al. (2011) described the use of a similar compound as a potent inhibitor of xanthine oxidoreductase, suggesting its potential in treating conditions like hyperuricemia.

Properties

IUPAC Name

2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c20-19(21,22)17-8-14(5-6-24-17)27-15-10-26(11-15)18-13(9-23)7-12-3-1-2-4-16(12)25-18/h5-8,15H,1-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUWDNAEHXWKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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